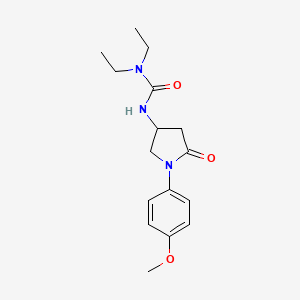![molecular formula C16H23N3O2 B2502379 3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea CAS No. 2415600-83-6](/img/structure/B2502379.png)
3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea is a synthetic organic compound that features a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Process optimization is crucial to ensure the efficient and sustainable production of the compound .
化学反応の分析
Types of Reactions
3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: This compound features a pyrrolidine ring and a hydroxyl group, making it structurally similar to 3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea.
N-phenylpyrrolidin-2-ones: These compounds contain a pyrrolidine ring and a phenyl group, similar to the phenylurea moiety in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of the oxane ring, pyrrolidine ring, and phenylurea group. This unique structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
1-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(17-13-4-2-1-3-5-13)18-14-6-9-19(12-14)15-7-10-21-11-8-15/h1-5,14-15H,6-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBIQAYCCRLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine](/img/structure/B2502300.png)




![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)



